molecular formula C15H9NO B8398504 4-(2-Benzofuranyl)benzonitrile

4-(2-Benzofuranyl)benzonitrile

Cat. No.: B8398504
M. Wt: 219.24 g/mol
InChI Key: ZEUXMIBNENITBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Benzofuranyl)benzonitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring fused with a phenyl ring that has a cyano group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzofuranyl)benzonitrile can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with a halogenated benzofuran compound. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Benzofuranyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(2-Benzofuranyl)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of dyes, polymers, and other industrial materials

Mechanism of Action

The mechanism of action of 4-(2-Benzofuranyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    Benzofuran: The parent compound without the cyano group.

    2-Phenylbenzofuran: Similar structure but lacks the cyano group on the phenyl ring.

    4-Cyanobiphenyl: Contains a cyano group but lacks the benzofuran ring.

Uniqueness: 4-(2-Benzofuranyl)benzonitrile is unique due to the presence of both the benzofuran ring and the cyano group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)benzonitrile

InChI

InChI=1S/C15H9NO/c16-10-11-5-7-12(8-6-11)15-9-13-3-1-2-4-14(13)17-15/h1-9H

InChI Key

ZEUXMIBNENITBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The general procedure was used to convert 4-Ethynyl-benzonitrile and 2-iodophenol to the title product. Purification by flash chromatography (20% ethyl acetate in hexanes as the eluent) gave the analytically pure product as a white solid (337 mg, 77% yield). 1H NMR (300 MHz, CDCl3) δ 7.94 (d, J=8.85, 2H), 7.71 (d, J=8.67, 2H), 7.62 (d, J=7.54, 1H), 7.53 (d, J=8.10, 1H), 7.38-7.24 (m, 2H), 7.16 (s, 1H). 13C NMR (75 MHz, CDCl3) δ 155.08, 153.37, 134.25, 132.45, 128.52, 125.45, 124.93, 123.34, 121.40, 118.66, 111.33, 111.28, 104.23. Anal. Calcd. for C15H9NO: C, 82.18; H, 4.14; N, 6.39. Found C, 81.98; H, 4.09; N, 6.15. m.p.: 149° C. (lit., 4145-146° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.